molecular formula C24H19BrN2O3 B4160900 6-bromo-N-(2-methoxyphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

6-bromo-N-(2-methoxyphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4160900
M. Wt: 463.3 g/mol
InChI Key: FIIXFIXUEBDYKW-UHFFFAOYSA-N
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Description

6-bromo-N-(2-methoxyphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methoxyphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the quinoline ring.

    Amidation: Formation of the carboxamide group by reacting the brominated quinoline with 2-methoxyphenylamine and 3-methoxyphenylamine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy groups or the quinoline ring.

    Reduction: Reduction reactions could target the bromine atom or the carboxamide group.

    Substitution: The bromine atom is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. This could involve pathways related to cell signaling, DNA replication, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinolinecarboxamides: Other compounds in this family with different substituents.

    Bromoquinolines: Compounds with bromine atoms on the quinoline ring but different functional groups.

    Methoxyphenyl derivatives: Compounds with methoxy groups on phenyl rings attached to various cores.

Uniqueness

6-bromo-N-(2-methoxyphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which could confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-bromo-N-(2-methoxyphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3/c1-29-17-7-5-6-15(12-17)22-14-19(18-13-16(25)10-11-20(18)26-22)24(28)27-21-8-3-4-9-23(21)30-2/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIXFIXUEBDYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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